molecular formula C10H10N2O3 B15052282 Methyl 4-methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate

Methyl 4-methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No.: B15052282
M. Wt: 206.20 g/mol
InChI Key: TWVYBGMQAUBQIH-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyridine ring, forming a unique structure that is of significant interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and acetic acid (catalytic amount) leads to the formation of the desired heterocyclic core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized states of the compound, while reduction could lead to more reduced forms with different functional groups.

Scientific Research Applications

Methyl 4-methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Medicine: Its potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyrazine derivatives, such as:

  • Pyrrolo[1,2-a]pyrazine derivatives
  • Pyrrolo[2,3-b]pyrazine derivatives

Uniqueness

Methyl 4-methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate is unique due to its specific structure, which combines a pyrrole ring with a pyridine ring. This fusion imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 4-methyl-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-5-6-3-8(13)12-9(6)11-4-7(5)10(14)15-2/h4H,3H2,1-2H3,(H,11,12,13)

InChI Key

TWVYBGMQAUBQIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(=O)NC2=NC=C1C(=O)OC

Origin of Product

United States

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